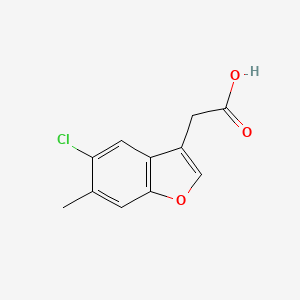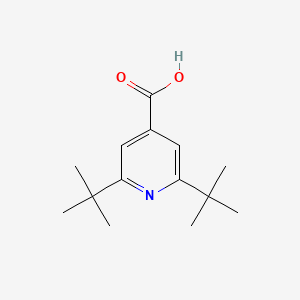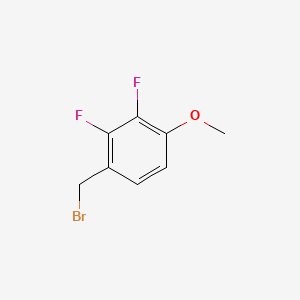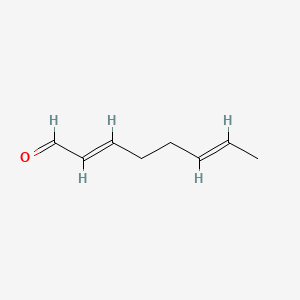
(2E,6E)-2,6-Octadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
, also known as fema 3466, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). is a green tasting compound that can be found in fats and oils. This makes a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis Applications : A study conducted by C. Fen-er (2007) developed a new route for the synthesis of (2E,6E)-octadiene-3,7-dimethyldiol-1acetate, showing the compound's potential in organic synthesis.
Photochemistry : Research by A. Schultz and N. Green (1992) explored the photochemistry of related compounds, suggesting the importance of (2E,6E)-2,6-Octadienal in understanding light-induced chemical reactions.
Marine Biology : A study on marine diatoms by A. Gallina et al. (2014) investigated the effects of compounds like this compound on nitric oxide and reactive oxygen species production in marine ecosystems.
Chemical Structure Analysis : A. Yokozeki and K. Kuchitsu (1971) studied the structures of related bicyclic compounds, which enhances our understanding of molecular structures including this compound.
Analytical Chemistry : Research on isotopically labeled compounds by J. Lin et al. (1999) provides insights into the use of this compound derivatives in analytical techniques such as isotope dilution assays.
Polymer Science : The work of J. Dipietro and A. Diedwardo (1966) on crystalline copolymers involving 2,6-dimethyl-2,7-octadiene demonstrates the application of this compound in polymer research.
Propiedades
Número CAS |
56767-18-1 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(2E,6E)-octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2+,7-6+ |
Clave InChI |
CBXNRMOWVZUZQA-BLWKUPHCSA-N |
SMILES isomérico |
C/C=C/CC/C=C/C=O |
SMILES |
CC=CCCC=CC=O |
SMILES canónico |
CC=CCCC=CC=O |
Densidad |
0.835-0.841 |
Otros números CAS |
56767-18-1 76917-23-2 |
Descripción física |
Colourless liquid; green aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



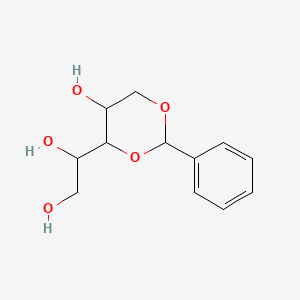
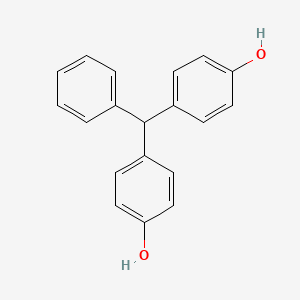
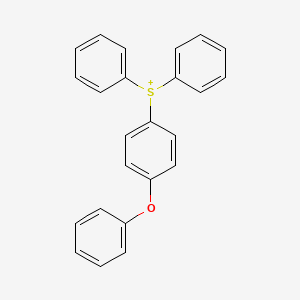
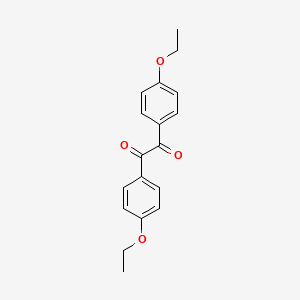
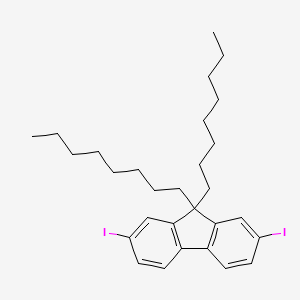



![2-[(3-Methylpyridin-4-yl)methyl]azepane](/img/structure/B1609120.png)
